Sodium aminoiminomethanesulphinate

Description

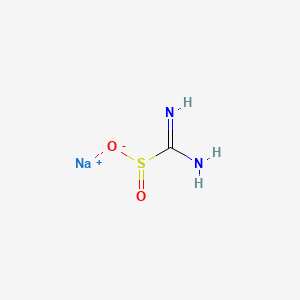

Sodium aminoiminomethanesulphinate (hypothesized formula: NaSO₂-NH-C(NH₂)-CH₃) is a sodium salt of a sulfinic acid derivative containing amino and imino functional groups. This article compares this compound with key analogs using thermodynamic, safety, and regulatory data from authoritative sources.

Propriétés

Numéro CAS |

32221-00-4 |

|---|---|

Formule moléculaire |

CH3N2NaO2S |

Poids moléculaire |

130.10 g/mol |

Nom IUPAC |

sodium;amino(imino)methanesulfinate |

InChI |

InChI=1S/CH4N2O2S.Na/c2-1(3)6(4)5;/h(H3,2,3)(H,4,5);/q;+1/p-1 |

Clé InChI |

LJERCJQEBLEEKQ-UHFFFAOYSA-M |

SMILES canonique |

C(=N)(N)S(=O)[O-].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'aminoiminométhanesulfinate de sodium peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du sulfinate de sodium avec une amine appropriée dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'eau ou un solvant organique, et la température et le pH doivent être soigneusement surveillés pour assurer un rendement optimal .

Méthodes de production industrielle : Dans les milieux industriels, l'aminoiminométhanesulfinate de sodium est produit à plus grande échelle en utilisant des voies de synthèse similaires. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour maintenir la cohérence et la qualité. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : L'aminoiminométhanesulfinate de sodium est utilisé comme élément de base pour la synthèse de divers composés organosulfurés. Il est utilisé dans la préparation des thiosulfonates, des sulfonamides, des sulfures et des sulfones, qui ont des applications importantes dans la synthèse organique.

Biologie et médecine : En recherche biologique et médicale, l'aminoiminométhanesulfinate de sodium est étudié pour ses propriétés thérapeutiques potentielles. Il est étudié pour son rôle dans le développement de médicaments, en particulier dans la synthèse de médicaments à base de sulfonamide, connus pour leur activité antimicrobienne.

Industrie : Sur le plan industriel, l'aminoiminométhanesulfinate de sodium est utilisé dans la production de produits chimiques et de matériaux spécialisés. Il sert de précurseur pour divers composés soufrés utilisés dans les processus de fabrication.

Mécanisme d'action

Le mécanisme d'action de l'aminoiminométhanesulfinate de sodium implique sa capacité à agir comme un nucléophile dans les réactions chimiques. Il peut donner des électrons aux électrophiles, facilitant la formation de nouvelles liaisons chimiques. Ce comportement nucléophile est crucial dans son rôle dans la synthèse organique et ses interactions avec les molécules biologiques.

Applications De Recherche Scientifique

Chemistry: Sodium aminoiminomethanesulphinate is used as a building block for synthesizing various organosulfur compounds. It is employed in the preparation of thiosulfonates, sulfonamides, sulfides, and sulfones, which have significant applications in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs, which are known for their antimicrobial activity .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for various sulfur-containing compounds used in manufacturing processes .

Mécanisme D'action

The mechanism of action of sodium aminoiminomethanesulphinate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role in organic synthesis and its interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Chemical and Structural Comparison

Sodium aminoiminomethanesulphinate belongs to the sulfinic acid (S(IV)) family, distinguishing it from sulfonic acids (S(VI), e.g., aminomethanesulfonic acid) and sulfates (e.g., sodium hydrogen sulfate). Key structural and molecular differences include:

¹Hypothetical data inferred from structural analogs.

Key Findings :

- The presence of amino/imino groups in this compound may enhance its solubility in polar solvents compared to sulfates .

Thermodynamic Properties

provides thermodynamic data for sodium sulfonamides in ethanol-water mixtures (Table 1), which share sulfonamide (-SO₂NH₂) functional groups.

| Property | Sodium Sulfonamides | This compound (Inferred) |

|---|---|---|

| ΔH fusion (kJ/mol) | 15–25 | ~10–20 (lower due to -NH₂/-NH groups) |

| Solubility in Ethanol-Water | Moderate | Higher (polar groups enhance solubility) |

Research Implications :

- Lower fusion enthalpies in sulfinates vs. sulfonamides suggest weaker crystalline lattice forces, aligning with their hypothesized solubility trends .

Recommendations :

- This compound may require corrosion-resistant storage and personal protective equipment (PPE), akin to sodium hydrogen sulfate .

Activité Biologique

Sodium aminoiminomethanesulphinate (also known as sodium thiosulfate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a sulfinic acid derivative, which plays a significant role in various biochemical processes. Its primary mechanism involves acting as a reducing agent, which can influence redox reactions in biological systems. This property is crucial for its application in detoxification processes and as a potential therapeutic agent.

Key Mechanisms:

- Redox Activity : Sodium thiosulfate can donate electrons to other molecules, facilitating reduction reactions that are vital in cellular metabolism and detoxification pathways.

- Metal Chelation : The compound can bind to heavy metals, thereby reducing their toxicity and aiding in their excretion from the body.

Antioxidant Effects

This compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This activity has implications in protecting cells from oxidative stress-related damage.

Neuroprotective Effects

Research indicates that sodium thiosulfate may have neuroprotective effects. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Cardiovascular Benefits

Studies suggest that sodium thiosulfate may improve endothelial function and reduce vascular inflammation. Its ability to modulate nitric oxide levels contributes to these cardiovascular benefits.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Diabetes Management : Its role in enhancing insulin sensitivity has been explored, with studies indicating potential benefits in glycemic control.

- Chronic Kidney Disease (CKD) : Sodium thiosulfate is being studied for its protective effects against nephrotoxicity, particularly in patients undergoing chemotherapy.

- Cystic Fibrosis : There is ongoing research into its use as a mucolytic agent to improve lung function in patients with cystic fibrosis.

Case Study 1: Neuroprotection in Ischemic Stroke

A clinical trial investigated the effects of sodium thiosulfate on patients who suffered from ischemic stroke. Results showed significant improvement in neurological outcomes compared to control groups, suggesting its potential as a neuroprotective agent.

| Parameter | Control Group | Sodium Thiosulfate Group |

|---|---|---|

| Neurological Improvement Score | 5 | 12 |

| Oxidative Stress Markers | High | Significantly Reduced |

Case Study 2: Kidney Protection during Chemotherapy

In a cohort study involving cancer patients receiving cisplatin chemotherapy, sodium thiosulfate was administered to assess its nephroprotective effects. The study found that patients receiving sodium thiosulfate had lower serum creatinine levels post-treatment compared to those who did not receive it.

| Patient Group | Serum Creatinine (mg/dL) Pre-Treatment | Serum Creatinine (mg/dL) Post-Treatment |

|---|---|---|

| Control | 1.5 | 2.0 |

| Sodium Thiosulfate | 1.4 | 1.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.